Exatecan Mesylate
Description
Semisynthetic Origin and Camptothecin (B557342) Analogue Designation
Exatecan (B1662903) mesilate hydrate (B1144303) is a semisynthetic, water-soluble derivative of camptothecin. nih.govmedkoo.comalfa-chemistry.comcancer.gov Camptothecin is a natural alkaloid originally isolated from the Chinese plant Camptotheca acuminata in 1966. portico.org Exatecan, also known as DX-8951f, is a synthetic analogue of camptothecin, specifically designed to enhance the antitumor properties of the parent compound. portico.orgaacrjournals.orgdrugfuture.com Its development as a camptothecin analogue places it within a well-established class of chemotherapeutic agents. portico.orgdrugfuture.com The mesylate salt form enhances the compound's solubility in water. sigmaaldrich.com
Semisynthetic Origin and Camptothecin Analogue Designation
Pyranoindolizinoquinoline Structural Class
Structurally, exatecan mesilate hydrate belongs to the pyranoindolizinoquinoline class of compounds. nih.govechemi.comnih.govebi.ac.uk Its complex hexacyclic (six-ring) structure is a key feature that distinguishes it from other camptothecin analogues. ncats.ioresearchgate.netncats.io The chemical name for the active moiety is (1S,9S)-1-Amino-9-ethyl-5-fluoro-1,2,3,9,12,15-hexahydro-9-hydroxy-4-methyl-10H,13H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinoline-10,13-dione. nih.govalfa-chemistry.comresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S.2H2O/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4;;/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4);2*1H2/t16-,24-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQZOHBMBQTBMJ-MWPGLPCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941547 | |
| Record name | Methanesulfonic acid--1-amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197720-53-9 | |
| Record name | Exatecan mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197720539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--1-amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXATECAN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VJ1CC26Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Role As a Second Generation Topoisomerase I Inhibitor
Exatecan (B1662903) mesilate hydrate (B1144303) functions as a second-generation topoisomerase I inhibitor. portico.orgncats.ioncats.io Topoisomerase I is a vital enzyme for cell replication, as it relieves torsional strain in DNA during transcription and replication by creating single-strand breaks. portico.org Exatecan exerts its cytotoxic effects by binding to the complex formed between topoisomerase I and DNA. alfa-chemistry.comcancer.gov This stabilizes the "cleavable complex," preventing the enzyme from resealing the DNA strand. nih.govmedkoo.comalfa-chemistry.com The accumulation of these single-strand breaks, when met by the DNA replication machinery, leads to irreversible double-strand breaks and ultimately triggers apoptosis, or programmed cell death. nih.govalfa-chemistry.comportico.org
Historical Development and Research Rationale
Molecular Mechanisms of Action of Exatecan Mesilate Hydrate (B1144303)
Exatecan mesilate hydrate's primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme critical for relieving torsional strain in DNA during replication and transcription. aacrjournals.orgsmolecule.com
Stabilization of the Topoisomerase I-DNA Cleavable Complex
Topoisomerase I functions by creating a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the cleavable complex. aacrjournals.orgportico.org This allows the DNA to unwind before the enzyme religates the broken strand. Exatecan mesilate hydrate exerts its effect by binding to this topoisomerase I-DNA cleavable complex. aacrjournals.orgnih.gov This binding stabilizes the complex, effectively trapping the enzyme on the DNA. nih.gov
Modeling studies suggest that exatecan's enhanced trapping ability may stem from additional molecular interactions with both the DNA and topoisomerase I. nih.govresearchgate.netnih.gov Specifically, the amino group on the 6th amino benzyl (B1604629) ring of exatecan is proposed to form two extra hydrogen bonds: one with the oxygen of the +1 DNA base and another with the topoisomerase I residue N352. nih.gov These are in addition to the three known interactions that other camptothecin derivatives form with topoisomerase I residues R364, D533, and N722. nih.govresearchgate.netnih.gov
Inhibition of DNA Religation
By stabilizing the cleavable complex, exatecan mesilate hydrate effectively prevents the religation of the DNA strand. medkoo.comaacrjournals.orgnih.gov The normal enzymatic process of resealing the single-strand break is inhibited, leaving the DNA in a damaged state. aacrjournals.orgaacrjournals.org This inhibition of the religation step is a crucial aspect of its cytotoxic mechanism. medkoo.comnih.govinvivochem.comevitachem.com
Induction of DNA Strand Breaks
The persistence of the stabilized topoisomerase I-DNA complex and the inhibition of DNA religation lead to the accumulation of single-strand breaks in the DNA. aacrjournals.org When the replication fork, the cellular machinery responsible for DNA duplication, collides with these trapped complexes, the single-strand breaks are converted into more lethal double-strand breaks. portico.org This accumulation of DNA damage is a direct consequence of exatecan's interaction with the topoisomerase I-DNA complex. nih.govkarger.comnih.gov Comet assays have demonstrated that exatecan induces DNA breaks in a dose-dependent manner and is significantly more effective at this than other topoisomerase I inhibitors like topotecan. nih.gov
Cellular Consequences of Topoisomerase I Trapping
The molecular events initiated by exatecan mesilate hydrate have profound consequences for the cell, ultimately leading to its demise.
Disruption of DNA Replication and Transcription
Topoisomerase I is essential for resolving the topological challenges that arise during DNA replication and transcription. aacrjournals.orgsmolecule.com By trapping topoisomerase I on the DNA, exatecan mesilate hydrate obstructs the progression of both replication forks and RNA polymerases. nih.govinvivochem.comevitachem.com This leads to a halt in DNA synthesis and gene transcription, processes that are particularly active in rapidly dividing cancer cells. aacrjournals.orginvivochem.com
Apoptotic Cell Death Induction
The extensive DNA damage and the disruption of critical cellular processes like replication and transcription trigger the cell's programmed death pathway, known as apoptosis. medkoo.comnih.govnih.govinvivochem.comevitachem.com The presence of DNA strand breaks activates cellular damage sensors, which in turn initiate a cascade of signaling events culminating in apoptosis. nih.gov Studies have shown that exatecan-treated cells exhibit higher levels of apoptotic markers, such as cleaved PARP and caspase-3, compared to cells treated with other topoisomerase I inhibitors. nih.gov This induction of apoptosis is the ultimate cause of the cytotoxic effects observed with exatecan mesilate hydrate. medkoo.comnih.govnih.govinvivochem.comevitachem.comtaylorandfrancis.com
Comparative Potency of Topoisomerase I Inhibitors
| Compound | Relative Inhibitory Potency |
| Exatecan | 3 times more potent than SN-38 |
| 10 times more potent than topotecan | |
| 20 times more potent than camptothecin |
This table is based on in vitro studies comparing the inhibitory effects of different topoisomerase I inhibitors. aacrjournals.orgkarger.comnih.gov
Comparative Molecular Potency in Topoisomerase I Inhibition
Exatecan mesilate hydrate is a semisynthetic, water-soluble derivative of camptothecin that functions as a potent topoisomerase I inhibitor. medkoo.comcancer.gov Its mechanism of action involves stabilizing the covalent complex formed between topoisomerase I and DNA. cancer.gov This stabilization prevents the enzyme from re-ligating the single-strand breaks it creates to relieve torsional stress during DNA replication and transcription, leading to an accumulation of these breaks, which ultimately triggers programmed cell death, or apoptosis. cancer.govsmolecule.com Unlike the prodrug irinotecan, exatecan does not require metabolic activation to exert its cytotoxic effects. aacrjournals.org
Research has consistently demonstrated that exatecan possesses significantly greater potency as a topoisomerase I inhibitor compared to other camptothecin analogues, including camptothecin itself, topotecan, and SN-38 (the active metabolite of irinotecan). cancer.govaacrjournals.org
In vitro studies measuring the concentration required to inhibit 50% of topoisomerase I activity (IC50) extracted from murine P388 leukemia cells revealed the superior potency of exatecan. aacrjournals.org The IC50 for exatecan was 0.975 µg/ml, compared to 2.71 µg/ml for SN-38, 9.52 µg/ml for topotecan, and 23.5 µg/ml for camptothecin. aacrjournals.org This indicates that exatecan is approximately 3-fold more potent than SN-38 and 10-fold more potent than topotecan in this assay. aacrjournals.org
| Compound | IC50 (µg/ml) |
|---|---|
| Exatecan | 0.975 |
| SN-38 | 2.71 |
| Topotecan | 9.52 |
| Camptothecin | 23.5 |
Furthermore, assessments against a broad panel of 32 human cancer cell lines showed that exatecan's anti-proliferative activity was, on average, 6 times greater than that of SN-38 and 28 times greater than that of topotecan. aacrjournals.orgaacrjournals.orgselleckchem.com Other preclinical studies have reported that the inhibitory effect of exatecan is 3, 10, and 20 times greater than that of SN-38, topotecan, and camptothecin, respectively. researchgate.netportico.orgnih.gov
| Comparator Compound | Fold-Increase in Potency of Exatecan |
|---|---|
| SN-38 | 3 to 6 times |
| Topotecan | 10 to 28 times |
| Camptothecin | ~20 times |
The superior potency of exatecan is directly linked to its enhanced ability to trap topoisomerase I on the DNA strand. researchgate.netnih.gov This process, which results in the formation of a stable "cleavable complex," is the critical cytotoxic lesion induced by this class of drugs. portico.org
Studies comparing exatecan to other topoisomerase I inhibitors have shown that it induces a greater number of these stabilized topoisomerase I-DNA cleavage complexes (TOP1ccs). cybrexa.comnih.gov In cellular assays, exatecan was found to be the most potent agent in inducing TOP1ccs, achieving this effect at a lower concentration (0.03 µM) than topotecan, SN-38, or camptothecin. cybrexa.com This stronger trapping efficiency leads to higher levels of DNA damage and a more robust induction of apoptosis compared to other clinically used topoisomerase I inhibitors. nih.govnih.govresearchgate.net Consequently, exatecan appears markedly more effective than SN-38 and topotecan at inducing the degradation of topoisomerase I, a cellular response to the accumulation of trapped complexes. cybrexa.com
Broad-Spectrum Antitumor Activity in In Vitro Models
Inhibition of Proliferation in Diverse Cancer Cell Lines
Exatecan mesilate hydrate has shown potent inhibitory effects on the proliferation of a wide array of human cancer cell lines. portico.orgchemsrc.com Its efficacy has been observed in cell lines derived from various solid tumors, including breast, lung, gastric, colorectal, esophageal, ovarian, and liver cancers. smolecule.comportico.orgncats.io
Notably, exatecan has demonstrated superior antitumor efficacy when compared to other camptothecin derivatives like topotecan and irinotecan across all tested human malignancies. portico.orgncats.io One study reported mean IC50 values—the concentration of a drug that inhibits a biological process by 50%—of 70.6 ng/ml for breast cancer, 48.2 ng/ml for gastric cancer, and 43.6 ng/ml for colorectal cancer cell lines. portico.orgncats.io Another study found mean GI50 values—the concentration causing 50% growth inhibition—of 2.02 ng/mL, 0.877 ng/mL, 1.53 ng/mL, and 2.92 ng/mL for breast, lung, stomach, and colon cancer cell lines, respectively. chemsrc.com
Table 1: In Vitro Proliferation Inhibition of Exatecan Mesilate Hydrate in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Measurement | Value | Reference |
|---|---|---|---|---|
| Breast | Not Specified | Mean IC50 | 70.6 ng/ml | portico.orgncats.io |
| Breast | Not Specified | Mean GI50 | 2.02 ng/mL | chemsrc.com |
| Lung | Not Specified | Mean GI50 | 0.877 ng/mL | chemsrc.com |
| Gastric/Stomach | Not Specified | Mean IC50 | 48.2 ng/ml | portico.orgncats.io |
| Gastric/Stomach | Not Specified | Mean GI50 | 1.53 ng/mL | chemsrc.com |
| Colorectal | Not Specified | Mean IC50 | 43.6 ng/ml | portico.orgncats.io |
| Colorectal | Not Specified | Mean GI50 | 2.92 ng/mL | chemsrc.com |
| Esophageal | Not Specified | Mean IC50 | 30.8 ng/ml | portico.orgncats.io |
| Ovarian | Not Specified | Not Specified | High Activity | portico.org |
| Liver | Not Specified | Not Specified | Significant Cytotoxicity | smolecule.com |
| Head and Neck | Not Specified | Not Specified | Not Specified | |
| Prostate | Not Specified | Not Specified | Not Specified |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50) is the concentration of a drug that causes a 50% reduction in the growth of a cell population.
Cytotoxicity against Clonogenic Cancer Cells
Beyond inhibiting proliferation, exatecan mesilate hydrate has demonstrated cytotoxic activity against clonogenic cancer cells, which are cancer cells that have the ability to proliferate indefinitely to form a colony. chemsrc.comgoogleapis.com One study reported cytotoxic activity against PC-6 and PC-6/SN2-5 cells, with mean GI50 values of 0.186 and 0.395 ng/mL, respectively. chemsrc.com This ability to eliminate the clonogenic population is a crucial aspect of potential long-term therapeutic efficacy. haematologica.orgnih.gov
In Vivo Antitumor Activity in Xenograft and Murine Models
Suppression of Primary Tumor Growth
The antitumor effects of exatecan mesilate hydrate observed in vitro have been successfully translated to in vivo models. chemsrc.com In mice bearing human tumor xenografts, exatecan has demonstrated significant suppression of primary tumor growth. portico.orgchemsrc.com
Specifically, potent antitumor activity has been reported in xenograft models of:
Gastric Cancer: Exatecan was more effective than other camptothecins against human gastric adenocarcinoma xenografts. portico.org
Pancreatic Cancer: In an orthotopic metastatic model of human pancreatic cancer, exatecan highly inhibited the growth of MIA-PaCa and BxPC-3 primary tumors. chemsrc.com
Ovarian Cancer: Studies in nude mice showed high activity (51-94% growth inhibition) against ovarian cancer xenografts. portico.org
Inhibition of Metastasis
A critical aspect of cancer progression is metastasis, the spread of cancer cells to distant organs. Preclinical studies have shown that exatecan mesilate hydrate can effectively inhibit this process. chemsrc.com In a late-stage model of BxPC-3 pancreatic cancer, exatecan significantly suppressed lymphatic metastasis and completely eliminated lung metastasis. chemsrc.com
Efficacy in Specific Hematological Malignancy Models
The antitumor efficacy of exatecan is not limited to solid tumors. It has also shown potent activity in models of hematological malignancies. portico.org
Acute Myelogenous Leukemia (AML): In a severe combined immunodeficient (SCID) mouse model of human AML, exatecan exhibited potent antitumor efficacy, with treatment leading to prolonged survival. portico.orgnih.gov The compound has also demonstrated in vitro antileukemic activity. nih.gov
Table 2: In Vivo Antitumor Activity of Exatecan Mesilate Hydrate
| Cancer Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Gastric Adenocarcinoma | Xenograft | More effective than other camptothecins. | portico.org |
| Pancreatic Cancer (MIA-PaCa, BxPC-3) | Orthotopic Metastatic Model | Highly inhibited primary tumor growth. | chemsrc.com |
| Ovarian Cancer | Nude Mice Xenograft | 51-94% growth inhibition. | portico.org |
| Pancreatic Cancer (BxPC-3) | Late-stage Cancer Model | Significantly suppressed lymphatic metastasis; completely eliminated lung metastasis. | chemsrc.com |
| Acute Myelogenous Leukemia (AML) | SCID Mouse Model | Potent antitumor efficacy; prolonged survival. | portico.orgnih.gov |
Synergistic Interactions with DNA Damage Response Pathway Inhibitors
The DNA damage induced by exatecan can be further exploited by combining it with inhibitors of the DNA Damage Response (DDR) pathways. This approach can lead to synthetic lethality, a state where the combination of two non-lethal events results in cell death, offering a promising strategy for cancer therapy. nih.govmdpi.com
Combination with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block a key enzyme in the repair of single-strand DNA breaks. mdpi.com When combined with exatecan, which induces such breaks, the cancer cells' ability to repair DNA is overwhelmed, leading to increased cell death. oup.com
Preclinical research has shown that combining exatecan with PARP inhibitors, such as olaparib (B1684210) and talazoparib (B560058), results in synergistic antitumor effects. nih.govoup.com For instance, a study using a polyethylene (B3416737) glycol-conjugated form of exatecan (PEG-Exa) demonstrated strong synergy with talazoparib in BRCA1-deficient xenograft models, causing significant tumor regression. nih.govresearchgate.net This suggests that such combinations could be particularly effective in tumors with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA mutations. mdpi.comnih.gov
Table 1: Preclinical Studies of Exatecan in Combination with PARP Inhibitors
| Exatecan Formulation | PARP Inhibitor | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| PEG-Exa | Talazoparib | BRCA1-deficient MX-1 TNBC xenografts | Strong synergy and significant tumor regression with a single low dose of PEG-Exa. | nih.govresearchgate.net |
| CBX-12 (pH-sensitive peptide-exatecan conjugate) | Talazoparib | BRCA1/2-wild-type breast cancers | Demonstrated safe and efficacious combination, leading to robust tumor cell killing. | oup.com |
Combination with ATR Inhibitors
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical component of the DDR pathway, primarily activated by single-strand DNA breaks and replication stress. nih.gov Inhibiting ATR in combination with a TOP1 inhibitor like exatecan can prevent the cell from repairing the DNA damage caused by exatecan, leading to enhanced cancer cell death. nih.govnih.gov
Studies have shown that exatecan acts synergistically with the clinical ATR inhibitor ceralasertib (AZD6738). nih.govnih.gov This combination has been shown to significantly suppress tumor growth in mouse xenografts of human breast and colon cancer. nih.gov Another study involving PEG-Exa and the ATR inhibitor VX970 also reported high tumor regression and strong synergy. nih.govresearchgate.net
Table 2: Preclinical Studies of Exatecan in Combination with ATR Inhibitors
| Exatecan Formulation | ATR Inhibitor | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| Exatecan | Ceralasertib (AZD6738) | Human breast cancer (MDA-MB-231) and colon adenocarcinoma (HCT116) cells | Synergistic killing of cancer cells. | nih.govnih.gov |
| CBX-12 (pH-sensitive peptide-exatecan conjugate) | Ceralasertib (AZD6738) | MDA-MB-231 and HCT116 xenografts | Significant tumor growth inhibition compared to monotherapy. | nih.gov |
| PEG-Exa | VX970 | BRCA1-deficient MX-1 TNBC xenografts | High tumor regression, strong synergy, and synthetic lethality. | nih.govresearchgate.net |
Implications for Synthetic Lethality Strategies
The combination of exatecan with DDR pathway inhibitors like PARP and ATR inhibitors exemplifies the principle of synthetic lethality. nih.govmdpi.com This strategy is particularly promising for treating cancers with specific genetic vulnerabilities, such as defects in the HR pathway. nih.gov
By inducing DNA damage that the cancer cells are ill-equipped to repair due to the co-administered inhibitor, these combination therapies can achieve a high degree of selectivity and efficacy. nih.gov The success of these preclinical combinations underscores the potential of using biomarkers, such as SLFN11 expression and homologous recombination deficiency (HRD), to predict patient response to such therapies. nih.govnih.gov This targeted approach could lead to more effective and personalized cancer treatments.
Molecular and Cellular Mechanisms of Resistance to Exatecan Mesilate Hydrate
Role of Drug Transporters in Exatecan (B1662903) Resistance
The efficacy of many anticancer drugs is limited by their removal from cancer cells by ATP-binding cassette (ABC) transporters. These membrane proteins act as efflux pumps, reducing the intracellular concentration of cytotoxic agents and thereby diminishing their therapeutic effect.
Evaluation of P-glycoprotein and Multidrug Resistance Protein Expression
P-glycoprotein (P-gp or MDR1), encoded by the ABCB1 gene, is a well-characterized transporter responsible for the efflux of a wide array of chemotherapeutic drugs, contributing significantly to multidrug resistance (MDR). nih.govscirp.org Similarly, multidrug resistance-associated proteins (MRPs) are another family of ABC transporters implicated in drug resistance. However, studies have consistently shown that exatecan is not a substrate for P-gp. researchgate.netnih.gov This characteristic suggests that P-gp overexpression, a common mechanism of resistance to other anticancer agents, is not a primary driver of resistance to exatecan. nih.govmdpi.com Its low affinity for P-gp means that exatecan may remain effective in tumors that have developed resistance to other chemotherapies via P-gp upregulation. mdpi.commdpi.com
Analysis of Breast Cancer Resistance Protein Induction
In contrast to P-gp, the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, plays a significant role in exatecan resistance. researchgate.netmdpi.complos.org BCRP is an ABC transporter that can efflux various anticancer drugs, including topoisomerase I inhibitors. mdpi.com Research has demonstrated that exatecan can induce the expression of BCRP protein. researchgate.netresearchgate.net This upregulation is associated with a reduction in the drug's antitumor activity, as the increased efflux leads to lower intracellular drug concentrations. researchgate.netresearchgate.net Therefore, the induction of BCRP expression is a key mechanism of acquired resistance to exatecan. However, some studies also note that exatecan has a lower sensitivity to ABCG2 compared to other camptothecin (B557342) derivatives like SN-38, the active metabolite of irinotecan (B1672180). aacrjournals.org
Impact of Topoisomerase I Levels and Gene Expression on Resistance
Exatecan's cytotoxic activity stems from its ability to inhibit topoisomerase I (TOP1), a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription. nih.govtaylorandfrancis.com The drug stabilizes the TOP1-DNA cleavage complex (TOP1cc), which prevents the re-ligation of the DNA strand, leading to double-strand breaks and subsequent apoptosis. nih.govaacrjournals.orgresearchgate.net
Alterations in the TOP1 enzyme itself can be a direct cause of resistance. Key mechanisms include:
Reduced TOP1 Expression: A lower concentration of the TOP1 enzyme within the cancer cell provides fewer targets for exatecan, thereby diminishing its cytotoxic effect. nih.gov
TOP1 Gene Mutations: Mutations in the TOP1 gene can alter the drug-binding site on the enzyme. This can prevent exatecan from effectively stabilizing the TOP1cc, rendering the drug ineffective. While many such mutations have been identified in cell culture, their clinical prevalence is less clear. mdpi.com
Modeling studies suggest that exatecan forms unique interactions with the TOP1-DNA complex compared to other camptothecins, which may contribute to its higher potency and its ability to overcome certain resistance mechanisms. aacrjournals.orgresearchgate.net
Strategies for Overcoming Resistance in Preclinical Models
The distinct properties of exatecan, including its high potency and lower susceptibility to certain efflux pumps, make it a valuable agent in overcoming resistance to other established therapies.
Efficacy in SN-38 Resistant Cell Lines
SN-38, the active metabolite of irinotecan, is another potent topoisomerase I inhibitor. Resistance to SN-38 is a significant clinical problem, often linked to the upregulation of efflux pumps like ABCG2. Exatecan has demonstrated potent antitumor activity in cell lines resistant to SN-38. medchemexpress.com For instance, in a human lung cancer cell line and its SN-38-resistant variant, exatecan showed significant efficacy. medchemexpress.com It is also judged to be effective against irinotecan-resistant gastric cancer cell lines. mdpi.com This suggests that exatecan may be a viable treatment option for patients whose tumors have acquired resistance to irinotecan.
| Compound | Relative Potency vs. SN-38 | Activity in SN-38 Resistant Cells |
|---|---|---|
| Exatecan | ~6-10 times more potent nih.govmdpi.com | Maintains high efficacy mdpi.commedchemexpress.com |
| Topotecan (B1662842) | Less potent than Exatecan nih.govmdpi.com | Reduced efficacy |
Overcoming Resistance in Antibody-Drug Conjugate Contexts (e.g., T-DM1 resistance)
Antibody-drug conjugates (ADCs) deliver highly potent cytotoxic payloads directly to cancer cells, and exatecan derivatives are used as payloads in this context. Trastuzumab emtansine (T-DM1) is an ADC approved for HER2-positive breast cancer, but resistance can develop. semanticscholar.org
Exatecan-based ADCs have shown promise in overcoming T-DM1 resistance. For example, trastuzumab deruxtecan (B607063) (T-DXd), which uses an exatecan derivative (DXd) as its payload, has been shown to be effective in T-DM1 resistant models. aacrjournals.orgmdpi.com The high potency of the exatecan payload, combined with a high drug-to-antibody ratio and the ability of the payload to exert a "bystander effect" (killing adjacent tumor cells), are thought to be key factors in overcoming this resistance. mdpi.comresearchgate.net Preclinical studies have demonstrated that exatecan-based ADCs can circumvent T-DM1 resistance in breast and esophageal cancer models. mdpi.comresearchgate.net
Table of Mentioned Compounds and Proteins
| Name | Type | Significance in this Context |
| Exatecan mesilate hydrate (B1144303) | Small Molecule | Potent topoisomerase I inhibitor; subject of the article. |
| P-glycoprotein (P-gp/MDR1) | Protein | ABC transporter; exatecan is not a substrate. researchgate.netnih.gov |
| Multidrug Resistance Protein (MRP) | Protein | Family of ABC transporters involved in drug resistance. |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | Protein | ABC transporter that can be induced by and efflux exatecan. researchgate.netresearchgate.net |
| Topoisomerase I (TOP1) | Enzyme | Molecular target of exatecan. nih.govtaylorandfrancis.com |
| SN-38 | Small Molecule | Active metabolite of irinotecan; exatecan is effective in SN-38 resistant cells. medchemexpress.com |
| Irinotecan (CPT-11) | Small Molecule | A topoisomerase I inhibitor prodrug that is converted to SN-38. |
| Topotecan | Small Molecule | Another clinical topoisomerase I inhibitor. |
| Trastuzumab emtansine (T-DM1) | Antibody-Drug Conjugate | ADC for HER2+ cancer; resistance can be overcome by exatecan-based ADCs. mdpi.comresearchgate.net |
| Trastuzumab deruxtecan (T-DXd) | Antibody-Drug Conjugate | ADC using an exatecan derivative payload, effective in T-DM1 resistant models. aacrjournals.orgmdpi.com |
Chemical Synthesis and Structure Activity Relationship Sar of Exatecan Mesilate Hydrate
Synthetic Pathways and Methodological Advancements
The synthesis of exatecan (B1662903) mesilate hydrate (B1144303) is a multi-step process that has been refined over time to improve efficiency and yield. These synthetic strategies often involve the construction of the complex hexacyclic core and the introduction of key functional groups.
Modifications of the Camptothecin (B557342) Core Structure
The development of exatecan stems from modifications to the foundational five-ring structure of camptothecin. acs.orgbiochempeg.com A significant modification is the addition of a sixth ring (F-ring) to the A and B rings of the camptothecin core. acs.orgnih.gov This hexacyclic structure is a unique characteristic of exatecan. aacrjournals.org The synthesis often starts with precursors that are later assembled to form this complex ring system. For instance, one synthetic route begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by nitro reduction and acetylation to yield a key aniline (B41778) intermediate. chemicalbook.com This intermediate then undergoes a Heck coupling reaction with 3-butenoic acid, followed by hydrogenation. chemicalbook.com
Subsequent intramolecular cyclization, nitration, and reduction steps lead to a bis(amino acetate) intermediate. chemicalbook.com Selective deacetylation provides an aniline precursor that is then condensed with an advanced intermediate, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (often referred to as EXA-trione), through a Friedländer-type reaction to construct the quinoline (B57606) core of exatecan. chemicalbook.comgoogle.com This condensation is a critical step in forming the characteristic fused ring system.
Development of Novel Synthetic Intermediates
To streamline the synthesis of exatecan, researchers have focused on developing novel intermediates. One patented method describes the use of new intermediates, including a phthalimide-protected compound, to facilitate the synthesis. google.com This process involves reacting 3-bromo-2-oxotetrahydrofuran with potassium phthalimide, followed by a reaction with trimethylsilyl (B98337) iodide to form a carboxylic acid intermediate. google.com This intermediate is then reacted with an indium intermediate and subsequently with N-(3-fluoro-5-iodo-4-methylphenyl)acetamide, leading to a ring-closing reaction to yield a key cyclized intermediate. google.com
Green Chemistry Principles and Industrial Scale-Up Considerations in Synthesis
For the large-scale production of exatecan mesylate, principles of green chemistry and process optimization are crucial. Some synthetic routes have been designed to be more environmentally friendly and suitable for industrial application. wipo.int For example, a "one-pot" reaction for oximation, catalytic hydrogenolysis, and amino protection has been developed to reduce reaction steps and energy consumption. wipo.int This method also aims to improve atom utilization, a key principle of green chemistry. wipo.int
Key Structural Features Governing Pharmacological Properties
The potent pharmacological activity of exatecan is intrinsically linked to its specific structural features. The fused ring system and the presence of a fluorine substituent are particularly important in defining its biological properties.
Significance of the Fused Ring System
The planar pentacyclic ring system is essential for the activity of camptothecin and its derivatives. creative-biolabs.compageplace.de Exatecan possesses a unique hexacyclic structure, which contributes to its enhanced properties. aacrjournals.orgresearchgate.net This fused ring system, particularly the A, B, C, D, and E rings, must maintain its planarity for optimal interaction with its molecular target, topoisomerase I. creative-biolabs.comnih.gov The E-ring, which contains a lactone, is crucial for activity. acs.orgaacrjournals.org The stability of this lactone ring is a key determinant of the drug's efficacy, as the open-ring form is significantly less active. acs.orgbiorxiv.org The additional F-ring in exatecan is believed to contribute to the increased stability of the E-ring lactone, making it less prone to hydrolysis in human plasma compared to camptothecin. acs.orgnih.govresearchgate.net
Molecular Features Enhancing Lactone Stability
A critical determinant of the biological activity of camptothecin derivatives is the stability of the α-hydroxylactone E-ring. aacrjournals.orgnih.gov This ring is susceptible to pH-dependent, reversible hydrolysis in aqueous solutions at physiological pH, opening to form an inactive carboxylate species. aacrjournals.orgresearchgate.net The ring-opened form has significantly reduced activity, partly because its charge hinders diffusion across cell membranes and it binds extensively to human serum albumin. acs.org
Exatecan was specifically designed to improve upon the lactone stability of earlier camptothecins. acs.orgnih.gov It is less prone to hydrolysis in human plasma, with studies showing that approximately 30% of the compound remains in the active, closed E-ring form at equilibrium. acs.org This enhanced stability is attributed to two key molecular features:
The C11 Fluorine Substituent: The presence of a fluorine atom at the C11 position influences the electronic properties of the molecule, contributing to the stability of the lactone ring. acs.orgnih.gov
The Hexacyclic Structure (F-ring): Exatecan possesses an additional F-ring, which is not present in camptothecin. acs.orgnih.gov This structural feature is a major contributor to the improved lactone stability. nih.govnih.gov
The table below summarizes the relative activity of exatecan compared to other topoisomerase I inhibitors, which is intrinsically linked to its enhanced lactone stability and potent enzyme inhibition.
| Compound | Comparative Potency (Topoisomerase I Inhibition) | Comparative Potency (In Vitro Cytotoxicity) |
| Exatecan | 3 times more active than SN-38 | 6 times more active than SN-38 |
| Exatecan | 10 times more active than Topotecan (B1662842) | 28 times more active than Topotecan |
| Data sourced from reference aacrjournals.org. |
Structure-Activity Relationship (SAR) Studies for Analogue Design
Structure-activity relationship (SAR) studies have been fundamental in guiding the design of exatecan and subsequent analogues. The goal of these studies is to identify which parts of the molecule are essential for activity and how modifications affect potency and stability. acs.orgnih.gov
Key SAR findings for the camptothecin class, including exatecan, are:
E-ring and C20 Stereochemistry: The integrity of the α-hydroxylactone E-ring and the (S) configuration at the C20 chiral center are considered absolutely essential for topoisomerase I inhibitory activity. nih.govnih.gov The (R) configuration is inactive. nih.gov
A- and B-ring Modifications: Substitutions on the A and B rings have been a major focus for developing new analogues. acs.org SAR studies have shown that a fluorine substituent at the C11 position, as seen in exatecan, generally increases cytotoxicity severalfold. acs.orgnih.gov Furthermore, substitution at the C-10 position with a hydroxyl group can also enhance anti-tumor activity. nih.gov
Simplification for SAR Studies: The complex synthesis of exatecan, particularly due to its F-ring, complicates derivatization for SAR studies. acs.orgnih.gov Consequently, researchers have designed and synthesized new camptothecin analogues that lack the F-ring. acs.orgnih.gov These simpler compounds allow for easier derivatization of the A and B rings, facilitating more straightforward payload optimization and SAR investigations. acs.orgnih.gov Interestingly, some antibody-drug conjugates (ADCs) using these simplified payloads without an F-ring have demonstrated comparable efficacy in vitro and in vivo to those containing F-ring-bearing payloads like exatecan derivatives. nih.govnih.gov
The following table presents in vitro cytotoxicity data for exatecan's active metabolite (DXd) and other camptothecin analogues against two cancer cell lines, illustrating the impact of structural modifications.
| Compound | Cytotoxicity against NCI-N87 (IC50, ng/mL) | Cytotoxicity against BxPC-3 (IC50, ng/mL) |
| DXd | 0.90 | 1.1 |
| 11 | 1.1 | 1.3 |
| 12 | 0.28 | 0.23 |
| 13 | 0.26 | 0.23 |
| 14b | 0.20 | 0.17 |
| Data sourced from reference nih.gov. Note: Compounds 11, 12, 13, and 14b are camptothecin analogues explored in SAR studies. |
These studies demonstrate that while the core camptothecin structure is necessary, strategic modifications can significantly influence potency and stability, guiding the development of next-generation inhibitors.
Advanced Drug Delivery Systems and Conjugation Methodologies for Exatecan Mesilate Hydrate
Antibody-Drug Conjugates (ADCs) as Targeted Delivery Platforms
ADCs represent a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents like exatecan (B1662903). aacrjournals.org This targeted approach aims to deliver the payload directly to cancer cells, thereby minimizing exposure to healthy tissues.
Exatecan as a Cytotoxic Payload
Exatecan is a synthetic camptothecin (B557342) analog that inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. cellmosaic.com By stabilizing the enzyme-DNA complex, exatecan induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells. Its high potency makes it an attractive payload for ADCs. aacrjournals.orgaacrjournals.org
The derivative of exatecan, known as DXd, is a key component in several successful ADCs. researchgate.net DXd is linked to the antibody via a cleavable linker, ensuring that the cytotoxic agent is released within the target cancer cell. researchgate.net Research has shown that exatecan itself is more potent than other camptothecin analogs like SN-38 and even its own derivative, DXd, exhibiting subnanomolar IC50 values in various cancer cell lines. aacrjournals.orgaacrjournals.org This superior potency is a significant advantage in designing effective ADCs. aacrjournals.org
Table 1: Comparative in vitro Cytotoxicity of Topoisomerase I Inhibitors
| Compound | Average IC50 (nM) | Reference |
|---|---|---|
| Exatecan | Subnanomolar | aacrjournals.orgaacrjournals.org |
| DXd | 2-10 fold less potent than Exatecan | aacrjournals.org |
| SN-38 | Less potent than Exatecan | aacrjournals.org |
Design and Engineering of Cleavable Linkers
The linker connecting the antibody to the exatecan payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site. aacrjournals.org Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by enzymes, such as cathepsins, which are abundant in the lysosomal compartments of cancer cells. researchgate.netnih.gov
A commonly used cleavable linker is the tetrapeptide Gly-Gly-Phe-Gly (GGFG). researchgate.netnih.gov This peptide spacer is recognized and cleaved by lysosomal proteases, releasing the active exatecan derivative inside the tumor cell. researchgate.net The design of these linkers can also influence the physicochemical properties of the ADC. For instance, incorporating hydrophilic elements into the linker can help to counteract the hydrophobicity of the exatecan payload, reducing the risk of aggregation. researchgate.netnih.gov
Recent innovations in linker technology include the development of "exolinkers," which reposition the cleavable peptide sequence to enhance stability and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation. acs.org Another novel approach involves using linkers that are cleavable by α-l-iduronidase (IduA), an enzyme overexpressed in some tumors but with low expression in normal tissues, potentially offering a better safety profile. acs.orgnih.gov
Bystander Killing Effect in ADCs
A significant advantage of using membrane-permeable payloads like exatecan is the "bystander killing effect." mdpi.com After an ADC is internalized by a target cancer cell and the exatecan payload is released, its ability to diffuse across cell membranes allows it to kill neighboring, antigen-negative cancer cells within the tumor microenvironment. aacrjournals.orgmdpi.com This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. mdpi.com
Studies have demonstrated that exatecan has a higher passive membrane permeability compared to its derivative, DXd. mdpi.com This superior permeability contributes to a more potent bystander effect. In co-culture experiments with HER2-positive and HER2-negative cancer cells, exatecan-based ADCs showed a stronger bystander killing effect than those based on DXd. mdpi.com This characteristic is crucial for achieving a durable response in tumors with varied antigen expression. aacrjournals.org
Table 2: Comparison of Bystander Effect of Exatecan and DXd-based ADCs
| ADC Payload | Bystander Killing Potency | Membrane Permeability | Reference |
|---|---|---|---|
| Exatecan | Stronger than DXd | Higher than DXd | mdpi.com |
| DXd | Potent | Lower than Exatecan | mdpi.com |
Hydrophilicity Masking Strategies (e.g., Polysarcosine-based Linkers)
The inherent hydrophobicity of exatecan presents a challenge in ADC development, often leading to aggregation and poor pharmacokinetics, which limits the number of drug molecules that can be attached to an antibody (DAR). aacrjournals.orgmdpi.com To overcome this, hydrophilic masking strategies have been developed. Polysarcosine (PSAR)-based linkers are a prominent example. nih.govchemrxiv.org
PSAR is a highly hydrophilic, non-immunogenic polymer that can be incorporated into the linker design. nih.govchemrxiv.org This strategy effectively masks the hydrophobicity of the exatecan payload, allowing for the creation of highly-loaded ADCs (e.g., DAR8) with improved physicochemical properties, better pharmacokinetics, and enhanced anti-tumor activity. mdpi.comnih.gov Monodisperse polysarcosine has been synthesized to ensure the chemical homogeneity of the resulting ADCs. chemrxiv.orgrsc.orgresearchgate.net These polysarcosine-containing ADCs have demonstrated excellent stability and have shown to outperform other ADCs in preclinical models. mdpi.com
Peptide-Drug Conjugates
Peptide-drug conjugates (PDCs) offer an alternative targeted delivery approach, utilizing peptides as the targeting moiety instead of large antibodies. Peptides have the advantage of smaller size, which can lead to better tumor penetration.
pH-Sensitive Peptide Conjugates (e.g., CBX-12)
One innovative PDC strategy involves the use of pH-sensitive peptides that selectively target the acidic tumor microenvironment. nih.govmdpi.com A notable example is CBX-12, a PDC that conjugates exatecan to a pH-low insertion peptide (pHLIP). harvard.eduspringer.com
pHLIPs are peptides that undergo a conformational change from an unstructured state at normal physiological pH to a transmembrane alpha-helix in the acidic environment characteristic of many solid tumors. mdpi.comharvard.edu This change allows the peptide to insert itself into the cancer cell membrane and deliver its C-terminally linked payload, in this case, exatecan, directly into the cell. nih.gov The exatecan is attached via a self-immolating, glutathione-sensitive linker, which is cleaved inside the cell to release the active drug. nih.govharvard.edu This antigen-independent targeting mechanism makes PDCs like CBX-12 potentially applicable to a wide range of solid tumors. nih.govcybrexa.com Preclinical studies have shown that CBX-12 can effectively suppress tumor growth with minimal systemic toxicity. nih.gov
Table 3: Profile of CBX-12
| Component | Function | Reference |
|---|---|---|
| Targeting Moiety | pH-Low Insertion Peptide (pHLIP) | nih.govharvard.edu |
| Payload | Exatecan | harvard.edu |
| Linker | Self-immolating, glutathione-sensitive | nih.govharvard.edu |
| Targeting Mechanism | pH-dependent insertion into cell membrane | nih.govmdpi.com |
Antigen-Independent Tumor Targeting Approaches
Antigen-independent tumor targeting strategies leverage the unique pathophysiology of the tumor microenvironment to achieve preferential drug accumulation. A primary mechanism is the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. mdpi.comdovepress.com This allows macromolecules and nanoparticles to extravasate from the bloodstream and accumulate in the tumor tissue. mdpi.comdovepress.com
Several delivery systems for exatecan have been designed to exploit the EPR effect. For instance, albumin-based drug delivery systems are a promising approach. mdpi.comnih.gov Human serum albumin (HSA) is a natural carrier that can prolong the circulation half-life of conjugated drugs and facilitate their accumulation in tumors via the EPR effect. mdpi.comnih.gov One such example is a hypoxia-activated albumin-binding prodrug of exatecan, which is designed to release the active drug selectively in the hypoxic environment of solid tumors. nih.govacs.orgnih.gov This strategy not only enhances tumor targeting but also reduces premature drug release in systemic circulation. nih.govnih.gov
Another approach involves the use of macromolecular carriers. DE-310 is a macromolecular prodrug where exatecan is linked to a biodegradable carboxymethyldextran polyalcohol polymer via a peptidyl spacer. nih.govaacrjournals.org This design is intended to facilitate passive accumulation in tumor tissue due to the EPR effect and subsequent sustained release of the active drug through enzymatic cleavage of the spacer by cathepsins, which are often overexpressed in tumors. aacrjournals.org However, clinical studies with DE-310 have shown that while it provides prolonged exposure to exatecan, the preferential accumulation in human tumor tissues via the EPR effect was not consistently observed, with similar drug concentrations found in both tumor and normal tissues. nih.gov
Polymeric and Nanoparticle Delivery Systems
Polymeric and nanoparticle-based delivery systems offer versatile platforms for improving the pharmacokinetic and pharmacodynamic properties of exatecan. These systems can enhance solubility, protect the drug from degradation, and provide controlled release. dovepress.com
Polyethylene (B3416737) Glycol (PEG) Conjugates for Sustained Release
Polyethylene glycol (PEG) is a polymer widely used in drug delivery to improve the water solubility and circulation half-life of therapeutic agents. nih.gov The process of attaching PEG chains, known as PEGylation, can shield the drug from enzymatic degradation and reduce renal clearance, leading to sustained plasma concentrations. nih.gov
An antigen-independent conjugate of exatecan with a 4-arm 40 kDa PEG has been developed to achieve slow release of the free drug. nih.govresearchgate.net This conjugate utilizes a β-eliminative cleavable linker. nih.govresearchgate.net Pharmacokinetic studies in mice demonstrated that this PEG-exatecan conjugate had an apparent circulating half-life of 12 hours, which is a composite of its renal elimination (half-life of ~18 hours) and the release of exatecan (half-life of ~40 hours). nih.govresearchgate.net This sustained release profile resulted in significant antitumor activity at low doses. nih.gov
| Conjugate | Linker Type | Molecular Weight of PEG | Apparent Circulating Half-Life (in mice) | Exatecan Release Half-Life (in vivo) | Reference |
| PEG-Exa | β-eliminative cleavable | 40 kDa (4-arm) | ~12 hours | ~40 hours | nih.govresearchgate.net |
Table 1: Pharmacokinetic parameters of a PEG-exatecan conjugate.
Liposomal Encapsulation Strategies for Exatecan Derivatives
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, offering a means to improve drug solubility, stability, and delivery. nih.govmdpi.com While specific research on liposomal formulations of exatecan mesilate hydrate (B1144303) is limited in the provided results, the development of liposomal formulations for other camptothecin derivatives, such as lurtotecan, provides a relevant precedent. taylorandfrancis.com For instance, the liposomal formulation of lurtotecan, known as NX211, was shown to enhance drug delivery to tumor cells in preclinical models. taylorandfrancis.com
The principles of liposomal drug delivery, including passive targeting to tumors via the EPR effect and the potential for surface modification with targeting ligands, are applicable to exatecan. mdpi.comnih.gov Liposomal encapsulation can protect the lactone ring of camptothecins from hydrolysis at physiological pH, thereby preserving their biological activity. taylorandfrancis.com
Prodrug Development for Enhanced Delivery and Efficacy
Prodrug strategies involve chemically modifying a drug to inactivate it temporarily. The inactive prodrug is then converted to the active form at the target site, which can enhance drug delivery and reduce systemic toxicity. nih.gov
A notable example is the development of a hypoxia-activated albumin-binding prodrug of exatecan, designated as Mal-azo-Exatecan. nih.govacs.orgnih.gov This prodrug is designed with a maleimide (B117702) group that rapidly binds to endogenous albumin after administration, forming a macromolecular complex that accumulates in tumors via the EPR effect. nih.govacs.org The linker connecting exatecan to the albumin-binding moiety is sensitive to the hypoxic conditions found in many solid tumors and is cleaved by nitroreductases, leading to the selective release of the active drug in the tumor microenvironment. nih.govacs.orgnih.gov To enhance its water solubility, PEG chains were also incorporated into the prodrug design. nih.govacs.org
In vivo studies in mice demonstrated that Mal-azo-Exatecan led to significantly higher accumulation of exatecan in tumor tissue compared to the administration of free exatecan. acs.org At 48 hours post-administration, the amount of exatecan in the tumor was 72-fold higher in the prodrug group. acs.org
Another macromolecular prodrug of exatecan is DE-310, which consists of exatecan linked to a carboxymethyldextran polyalcohol polymer through a peptidyl spacer that is cleavable by tumor-associated enzymes like cathepsins. nih.govaacrjournals.org The design aimed for prolonged exposure and tumor-specific release. aacrjournals.org Clinical studies showed that DE-310 did result in a slow release of the active drug over an extended period, with an apparent half-life of 13 days for the conjugated form. aacrjournals.org
| Prodrug | Activating Mechanism | Key Features | Outcome | Reference |
| Mal-azo-Exatecan | Hypoxia (nitroreductase cleavage) | Albumin-binding, PEGylated | 72-fold higher tumor accumulation of exatecan at 48h compared to free drug in mice. | acs.org |
| DE-310 | Enzymatic cleavage (Cathepsins) | Macromolecular polymer conjugate | Prolonged exposure with an apparent half-life of 13 days for the conjugate. | aacrjournals.org |
Table 2: Characteristics of Exatecan Prodrugs.
Advanced Analytical Techniques in Exatecan Mesilate Hydrate Research
Chromatographic and Spectrometric Methods for Compound Quantification
Accurate quantification of Exatecan (B1662903) mesilate hydrate (B1144303) and its metabolites in biological matrices is fundamental for pharmacokinetic and drug metabolism studies. Highly sensitive and specific methods combining liquid chromatography with mass spectrometry are the gold standard in this field.
LC-MS/MS is a powerful technique used for the sensitive quantification of Exatecan in various biological samples. Research has established validated methods utilizing LC-MS/MS with electrospray ionization (ESI+) operating in multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and accuracy. For tissue distribution studies, samples may be prepared through homogenization in a buffer solution followed by solid-phase extraction (SPE) using C18 cartridges to isolate the analyte of interest.
Key parameters for a validated LC-MS/MS method for Exatecan quantification in plasma are detailed below.
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Quantifier) | m/z 568.2 → 349.1 |
| MRM Transition (Qualifier) | m/z 568.2 → 305.0 |
| Linearity in Plasma | 1–500 ng/mL |
| Precision (Intra-day CV) | <10% |
| Recovery (Protein Precipitation) | >85% |
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is another robust and high-throughput bioanalytical method developed and validated for the determination of Exatecan. patsnap.comnih.gov These methods often involve a straightforward sample preparation, such as one-step protein precipitation. nih.gov The analytes are separated on a reverse-phase column, like a ZORBAX SB-C18, using a gradient elution before being detected by a triple-quadrupole tandem mass spectrometer with a positive electrospray ionization source. patsnap.comnih.govrsc.org
Validation of these HPLC-MS/MS methods demonstrates excellent performance characteristics, ensuring reliable application for pharmacokinetic studies. patsnap.comnih.govrsc.org
| Validation Parameter | Result |
|---|---|
| Linearity Range (Exatecan) | 0.5–2000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision & Accuracy (Intra- & Inter-day) | Within ±15% |
| Extraction Recovery | > 88.0% |
| Matrix Effect | < 9.1% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
In Vitro Assays for Cellular Response Evaluation
Evaluating the biological effects of Exatecan mesilate hydrate at the cellular level is critical to understanding its anticancer activity. A suite of in vitro assays is employed to measure cytotoxicity, DNA damage, and the induction of programmed cell death (apoptosis).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is frequently used to determine the growth inhibitory effects of Exatecan. chemsrc.comresearchgate.net In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured. chemsrc.com Exatecan mesilate has demonstrated significant cytotoxic activity against a range of human cancer cell lines, with its potency often expressed as a GI₅₀ (50% growth inhibition) value. chemsrc.commedchemexpress.com
The compound has shown greater potency than other camptothecin (B557342) analogs, such as topotecan (B1662842) and SN-38, in several cancer cell lines. researchgate.net
| Cell Line Type | Reported Mean GI₅₀ |
|---|---|
| Breast Cancer Cells | 2.02 ng/mL |
| Colon Cancer Cells | 2.92 ng/mL |
| Stomach Cancer Cells | 1.53 ng/mL |
| Lung Cancer Cells | 0.877 ng/mL |
| PC-6 (human small cell lung carcinoma) | 0.186 ng/mL |
| PC-6/SN2-5 (SN-38 resistant) | 0.395 ng/mL |
The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile technique for detecting DNA damage, such as single- and double-strand breaks, in individual eukaryotic cells. cryoletters.orgmdpi.com As a topoisomerase I inhibitor, Exatecan's mechanism involves inducing DNA strand breaks, making the comet assay an ideal method for evaluating its primary pharmacodynamic effect. cancer.govnih.gov Studies have shown that Exatecan induces DNA breaks in a dose-dependent manner. nih.gov The visual output of the assay resembles a "comet," where the intensity of the comet tail relative to the head is proportional to the amount of DNA damage. cryoletters.org This method has been instrumental in demonstrating that Exatecan is significantly more effective at producing DNA breaks than other topoisomerase inhibitors like topotecan. nih.gov
The DNA damage induced by Exatecan ultimately triggers apoptotic cell death. cancer.gov The progression of apoptosis is investigated using several molecular biology techniques.
Annexin V Staining: This is a standard flow cytometry-based assay to detect early-stage apoptosis. During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye like FITC, can identify apoptotic cells. Research has used Annexin V-FITC staining to confirm that cells treated with Exatecan exhibit a significantly higher apoptotic response compared to those treated with other agents like topotecan. nih.govgoogle.com
Western Blotting for Caspases: Apoptosis is executed by a family of cysteine proteases known as caspases. nih.gov These enzymes are synthesized as inactive pro-caspases and are activated through a proteolytic cleavage cascade. nih.gov Western blotting is a conventional method used to detect this activation by identifying the cleaved, active forms of key caspases, such as caspase-3. nih.govnih.gov The detection of cleaved caspase-3 and cleaved PARP (poly (ADP-ribose) polymerase), a substrate of active caspase-3, by Western blot analysis provides definitive confirmation that Exatecan induces cell death via the apoptotic pathway. nih.gov
DNA Damage Assessment (e.g., Comet Assay)
Protein and Molecular Interaction Studies
The efficacy of exatecan as a cytotoxic payload in ADCs is fundamentally linked to its interaction with its molecular target, topoisomerase I, and the ability of the antibody component to bind to its target antigen on cancer cells.
Exatecan functions by trapping the topoisomerase I-DNA cleavage complex, leading to DNA damage and cell death. nih.gov The analysis of this stabilized ternary complex is crucial for evaluating the potency of exatecan and its derivatives. A key method for this is the DNA cleavage assay . nih.govnih.gov
This assay typically utilizes a 3'-radiolabeled DNA substrate and denaturing polyacrylamide gel electrophoresis to visualize the DNA cleavage induced by the topoisomerase I enzyme in the presence of an inhibitor like exatecan. nih.govnih.govspringernature.com The intensity of the cleaved DNA bands provides a measure of the inhibitor's ability to stabilize the cleavage complex. researchgate.net Variations of this assay can also determine whether the inhibitor affects the forward cleavage or the religation step of the topoisomerase I catalytic cycle. nih.govnih.govspringernature.com
Biochemical and structural modeling studies have provided insights into the higher cytotoxic potency of exatecan compared to its derivative, DXd. aacrjournals.org These studies, in conjunction with cell-based topoisomerase I inhibition assays, help to elucidate the mechanism of action at a molecular level. aacrjournals.org The inhibitory activity of exatecan on topoisomerase I has been shown to be significantly higher than other camptothecin derivatives like SN-38 and topotecan. aacrjournals.orgresearchgate.net
| Compound | IC50 (Topoisomerase I Inhibition) | Reference |
|---|---|---|
| Exatecan (DX-8951) | 2.2 µM (0.975 µg/mL) | medchemexpress.com |
When exatecan is part of an ADC, it is crucial to verify that the conjugation process does not impair the antibody's ability to bind to its target antigen on cancer cells. Immunological assays are standard for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA) is widely used to determine the binding affinity of the ADC to its target antigen. aacrjournals.orggenemedi.netresearchgate.net For instance, the binding affinity of a HER2-targeting ADC with an exatecan payload was confirmed to be unaffected by the conjugation process through ELISA. aacrjournals.orgresearchgate.net Competitive immunoassays can also be developed to quantify the levels of exatecan-payload ADCs. genemedi.net Furthermore, anti-exatecan antibodies can be used in ELISA formats to measure total ADC concentration in pharmacokinetic studies. genemedi.netaacrjournals.org
Flow Cytometry is another powerful technique used to assess the binding of ADCs to cell surface antigens. aacrjournals.orgresearchgate.netmdpi.com This method allows for the analysis of ADC binding to target-positive cells and can be used to determine key parameters like the EC50 value, which represents the concentration of ADC required to achieve 50% of the maximum binding. genemedi.netgenemedi.net Studies have shown that the attachment of exatecan to antibodies like trastuzumab did not negatively impact their binding to HER2-expressing cells as measured by flow cytometry. aacrjournals.orgmdpi.com It can also be used to distinguish between target-positive and negative cells in co-culture experiments for bystander effect studies. researchgate.netmdpi.com
The development of high-affinity anti-exatecan monoclonal antibodies is crucial for these assays, enabling specific detection and quantification of exatecan-containing ADCs. genemedi.netnih.gov
The conjugation of a hydrophobic molecule like exatecan to an antibody can significantly alter the physicochemical properties of the resulting ADC. Therefore, detailed characterization is essential.
Hydrophobic Interaction Chromatography (HIC) is a key technique for assessing the hydrophobicity profile of ADCs and determining the drug-to-antibody ratio (DAR). mdpi.comcellmosaic.comnih.gov HIC separates ADC species based on the number of conjugated drug molecules, allowing for the quantification of the average DAR and the distribution of different drug-loaded species. cellmosaic.comnih.gov For exatecan-based ADCs, HIC has been used to show that incorporating hydrophilic linkers can result in ADCs that are almost as hydrophilic as the native antibody, even with a high DAR of 8. researchgate.netmdpi.com
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) is a powerful method for confirming the successful conjugation and homogeneity of ADCs. researchgate.netmdpi.com By analyzing the light and heavy chains of the antibody under denaturing conditions, RPLC-MS can verify the mass shift corresponding to the attached linker-payload and confirm the homogeneity of the conjugate. mdpi.comscispace.com Native RPLC-HRMS (High-Resolution Mass Spectrometry) is an emerging technique for the comprehensive characterization of ADCs, allowing for accurate DAR determination while preserving the native structure of the ADC. phenomenex.com
| Analytical Technique | Parameter Measured | Key Findings for Exatecan ADCs | References |
|---|---|---|---|
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR), Hydrophobicity Profile | Enables calculation of average DAR and assessment of conjugate hydrophobicity. Hydrophilic linkers can mitigate the hydrophobicity of exatecan. | researchgate.netmdpi.comcellmosaic.comnih.gov |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Conjugation Confirmation, Homogeneity, DAR | Confirms efficient and homogenous conjugation of exatecan to the antibody. | researchgate.netmdpi.comphenomenex.com |
Immunological Assays for ADC Characterization (e.g., ELISA, Flow Cytometry for Antibody Binding)
Permeability and Distribution Assays (e.g., PAMPA Assay)
The ability of the exatecan payload to cross cell membranes is a critical factor, particularly for its "bystander effect," where the payload released from a target cell can kill neighboring antigen-negative cancer cells.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive diffusion of a compound across cell membranes. evotec.comwikipedia.org This assay measures the permeability of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment. wikipedia.org
In the context of exatecan research, PAMPA has been used to compare its membrane permeability to other camptothecin derivatives like DXd and SN-38. mdpi.comnih.gov Research has shown that exatecan has a higher permeability coefficient (Pe) than DXd, suggesting a better ability to passively cross lipid cell membranes. researchgate.netmdpi.com This enhanced permeability is thought to contribute to a stronger bystander killing effect observed with exatecan-based ADCs. researchgate.netmdpi.com
| Compound | Permeability Coefficient (Pe) (cm/s) | Assay | Reference |
|---|---|---|---|
| Exatecan | 4.2 x 10-6 | PAMPA | mdpi.com |
| DXd | 3.0 x 10-6 | PAMPA | mdpi.com |
Q & A
Q. What are the critical physicochemical parameters to characterize when developing novel formulations of Exatecan mesilate hydrate?
Methodological Answer: Researchers should systematically assess solubility (across physiological pH ranges: 1.2–7.4), partition coefficient (LogP via shake-flask or HPLC-derived methods), thermal stability (using differential scanning calorimetry, DSC), and hygroscopicity (dynamic vapor sorption analysis). For purity validation, employ reverse-phase HPLC with C18 columns (mobile phase: 0.1% trifluoroacetic acid/acetonitrile gradient) and compare against certified reference standards. Include Karl Fischer titration for hydrate quantification .
Q. Which validated chromatographic methods are recommended for quantifying Exatecan mesilate hydrate in biological matrices?
Methodological Answer: Use LC-MS/MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 568.2 → 349.1 (quantifier) and 568.2 → 305.0 (qualifier). Validate linearity (1–500 ng/mL in plasma), precision (intra-day CV <10%), and recovery (>85% via protein precipitation with acetonitrile). For tissue distribution studies, homogenize samples in PBS (pH 6.8) and apply solid-phase extraction (C18 cartridges) .
Q. What mechanistic evidence supports Exatecan mesilate hydrate’s selectivity for topoisomerase I inhibition compared to irinotecan?
Methodological Answer: Conduct in vitro enzyme inhibition assays using recombinant human topoisomerase I. Prepare reaction buffers (10 mM Tris-HCl, pH 7.9, 50 mM KCl) with supercoiled DNA substrate. Quantify DNA relaxation via agarose gel electrophoresis (1% gel, ethidium bromide staining). Calculate IC₅₀ values from dose-response curves (0.1–100 µM Exatecan) and compare with irinotecan’s SN-38 metabolite. Include camptothecin as a positive control .
Advanced Research Questions
Q. What experimental design considerations are crucial for optimizing Exatecan mesilate hydrate’s stability in parenteral formulations?
Methodological Answer: Implement a Box-Behnken design to evaluate pH (3.0–6.0), buffer strength (10–50 mM citrate), and antioxidant concentration (0.01–0.1% w/v ascorbic acid). Monitor degradation kinetics (40°C/75% RH for accelerated testing) using stability-indicating HPLC. Characterize degradation products via high-resolution mass spectrometry (HRMS) and NMR. Include lyoprotectants (trehalose, 5% w/v) for freeze-dried formulations .
Q. How should researchers reconcile conflicting LogP values reported for Exatecan mesilate hydrate across studies?
Methodological Answer: Perform shake-flask experiments in octanol-water (pH 7.4) and alternative systems (e.g., cyclohexane/water) at 25°C. Validate with computational methods (e.g., ClogP via ChemAxon). Correlate experimental LogP with HPLC retention times (C18 column, isocratic elution with 30% acetonitrile). Report temperature, pH, and equilibration time (24 hours minimum) to ensure reproducibility. Cross-reference with solubility data in biorelevant media (FaSSIF/FeSSIF) .
Q. What translational models effectively bridge in vitro potency data to clinical efficacy predictions for Exatecan mesilate hydrate?
Methodological Answer: Develop a physiologically-based pharmacokinetic (PBPK) model integrating in vitro hepatocyte clearance data (human CYP3A4/5 metabolism) and tumor penetration parameters from 3D spheroid assays. Validate against phase I clinical data (Cₘₐₓ, AUC₀–24) using nonlinear mixed-effects modeling (NONMEM). For pharmacodynamic (PD) predictions, correlate in vivo tumor growth inhibition (xenograft models) with topoisomerase I-DNA complex formation (γ-H2AX immunofluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
